molecular formula C12H7F3N2O2 B1391152 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid CAS No. 1214337-43-5

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid

Cat. No. B1391152
CAS RN: 1214337-43-5
M. Wt: 268.19 g/mol
InChI Key: OAYHEBLHOFVAFZ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid, also known as 3P5TFP, is a powerful and versatile building block in organic synthesis. This molecule has been widely studied since its first synthesis in the late 1990s, and its potential applications in the fields of medicinal chemistry, materials science, and biochemistry have been explored.

Scientific Research Applications

1. Electrophosphorescent Devices

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid derivatives are utilized in electrophosphorescent devices. For example, 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes were synthesized, showcasing promising application as emitters in electrophosphorescent devices due to their high efficiency and stability (Zhang et al., 2010).

2. Reactive Extraction and Separation Techniques

The compound's derivatives, like picolinic acid, are used in the pharmaceutical and nutritional industries, playing a critical role in the extraction and separation processes. Reactive extraction is an effective technique for recovering carboxylic acids from dilute solutions, with picolinic acid being a key intermediary in these processes (Datta & Kumar, 2014).

3. Organic Light-Emitting Diodes (OLEDs)

Compounds related to 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid are crucial in designing and synthesizing materials for OLEDs. For instance, thienylquinoline-based phosphorescent iridium(III) complexes, incorporating 3-(trifluoromethyl)pyridine derivatives, demonstrate high performance and stability, contributing to the development of red and white OLEDs (Tao et al., 2017).

4. Chemical Catalysis

Derivatives of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid, such as picolinic acid-based ligands, are involved in chemical catalysis. For example, they are used in the synthesis and coordination chemistry, offering a structured approach for creating complexes with various metals, which is beneficial for catalysis and other chemical processes (Comba et al., 2016).

5. Antimicrobial Activities and DNA Interactions

Picolinic acid derivatives are explored for their antimicrobial activities and interactions with DNA. The study and characterization of such compounds, including their spectroscopic analysis and computational calculations, contribute significantly to understanding their biological activities and potential applications in medical science (Tamer et al., 2018).

properties

IUPAC Name

3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-9(7-2-1-3-16-5-7)10(11(18)19)17-6-8/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYHEBLHOFVAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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